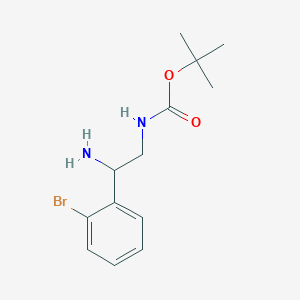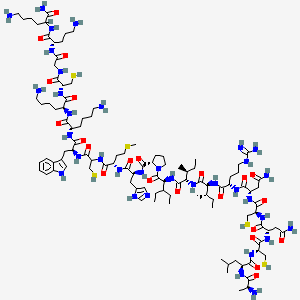
特替亚平 (还原型)
描述
Tertiapin is a synthetic peptide derived from the venom of the European honey bee (Apis mellifera). It is known for its ability to block inward rectifier potassium channels and calcium-activated large conductance potassium channels . This compound has gained attention in scientific research due to its potential therapeutic applications in diseases such as rheumatoid arthritis and multiple sclerosis .
科学研究应用
Tertiapin has a wide range of scientific research applications:
作用机制
Target of Action
Tertia-pin (reduced), also known as UNII-3A7MX9B7E8, primarily targets potassium channels . Specifically, it blocks two different types of potassium channels: inward rectifier potassium channels (Kir) and calcium-activated large conductance potassium channels (BK) . These channels play crucial roles in maintaining the resting potential, the duration of the action potential, and neuronal excitability .
Mode of Action
Tertia-pin binds specifically to different subunits of the Kir channel, namely GIRK1 (Kir 3.1), GIRK4 (Kir 3.4), and ROMK1 (Kir 1.1), inducing a dose-dependent block of the potassium current . It is thought that Tertia-pin binds to the Kir channel with its α-helix situated at the C-terminal of the peptide. This α-helix is plugged into the external end of the conduction pore, thereby blocking the channel .
Biochemical Pathways
The primary biochemical pathway affected by Tertia-pin involves the regulation of potassium ion flow across the cell membrane. By blocking Kir and BK channels, Tertia-pin disrupts the normal flow of potassium ions, which can affect a variety of cellular processes, including the maintenance of the resting potential and the regulation of action potential duration .
Pharmacokinetics
It has been observed that tertia-pin inhibits bk-type k+ channels in a use- and concentration-dependent manner . This suggests that the compound’s bioavailability and effectiveness may be influenced by factors such as dosage and frequency of administration.
Result of Action
The blockade of Kir and BK channels by Tertia-pin can have significant effects at the molecular and cellular levels. For instance, it has been found that blocking these channels can enhance the action potential firing rate . Furthermore, the blockade of these channels can alter several functional measurements, demonstrating the compound’s impact on cellular physiology .
Action Environment
The action of Tertia-pin can be influenced by various environmental factors. For example, the compound’s effectiveness in blocking potassium channels can be affected by the presence of other ions in the cellular environment
准备方法
Synthetic Routes and Reaction Conditions
Tertiapin is synthesized by creating a peptide chain with the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2 . The synthesis involves the formation of disulfide bonds between Cys3-Cys14 and Cys5-Cys18 . The peptide is then reduced to prevent oxidation of the methionine residue, which can affect its ability to block ionic channels .
Industrial Production Methods
Industrial production of tertia-pin (reduced) involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the peptide by sequentially adding amino acids to a growing chain anchored to a solid resin . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Tertiapin primarily undergoes reduction reactions to maintain its reduced state and prevent oxidation of the methionine residue . It can also participate in disulfide bond formation and cleavage reactions due to the presence of cysteine residues .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of tertia-pin (reduced) include reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) to maintain the reduced state of the peptide . Disulfide bond formation is typically achieved using oxidizing agents like iodine or air oxidation under controlled conditions .
Major Products Formed
The major product formed from the synthesis of tertia-pin (reduced) is the peptide itself, with the desired disulfide bonds and reduced methionine residue . Any side products or impurities are removed during the purification process using HPLC .
相似化合物的比较
Similar Compounds
Tertiapin-Q: A modified version of tertia-pin with a glutamine substitution to prevent oxidation of the methionine residue.
Melittin: Another peptide derived from bee venom, known for its ability to form pores in cell membranes.
Uniqueness
Tertiapin is unique due to its specific ability to block inward rectifier potassium channels and calcium-activated large conductance potassium channels . This specificity makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-ethyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNGDWCZWKGME-NPHAJLTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(CC)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)NC(CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H180N34O23S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897241 | |
| Record name | Tertiapin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2459.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58694-52-3 | |
| Record name | Tertiapin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058694523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tertiapin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


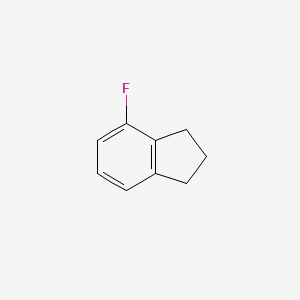

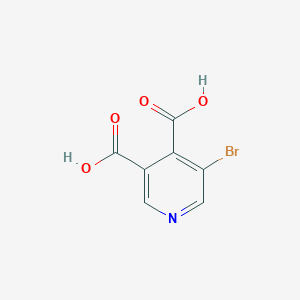
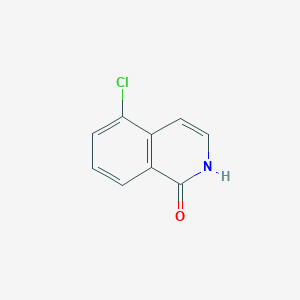

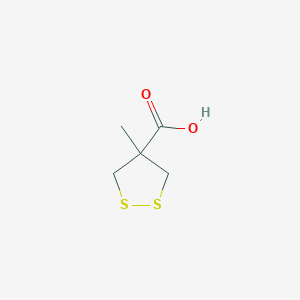
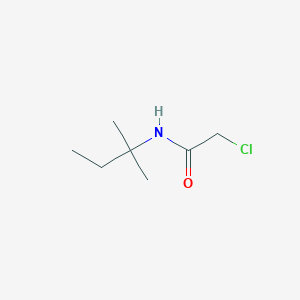
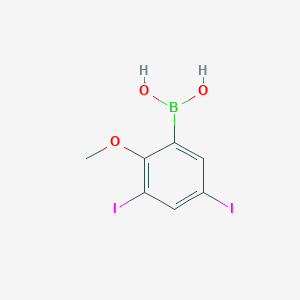

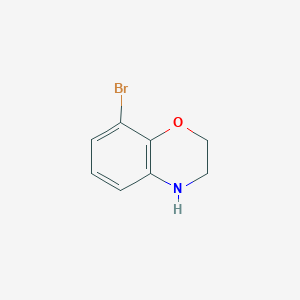
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)
